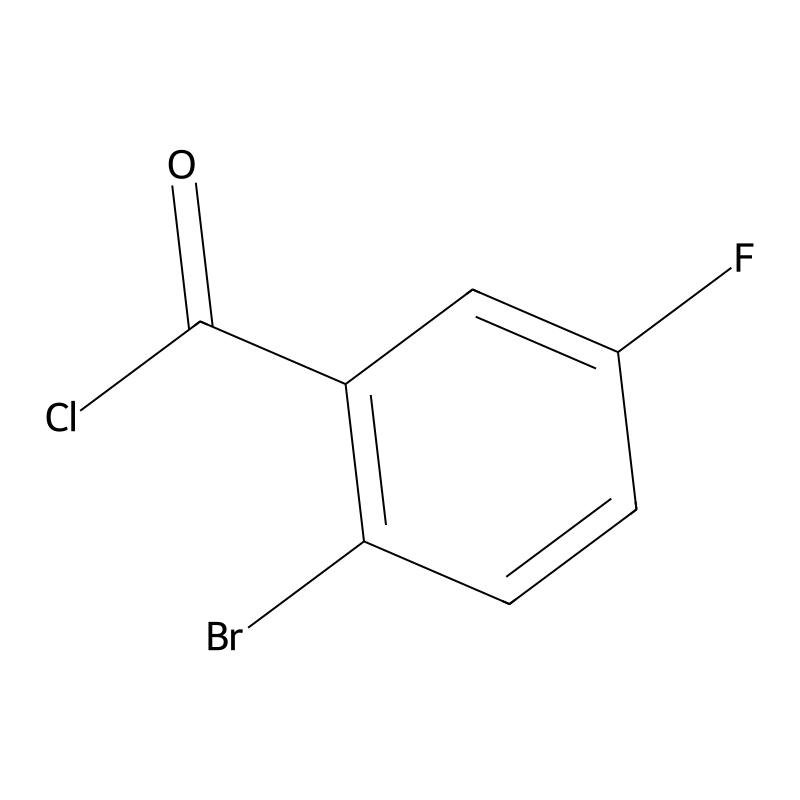

2-Bromo-5-fluorobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-5-fluorobenzoyl chloride is an organic compound with the molecular formula C₇H₃BrClFO. It features a benzoyl chloride structure with bromine and fluorine substituents at the 2 and 5 positions, respectively. This compound is characterized by its reactivity due to the presence of halogen atoms, which can participate in various

The presence of both bromine and fluorine in 2-bromo-5-fluorobenzoyl chloride significantly influences its reactivity. Key types of reactions include:

- Nucleophilic Substitution: The electrophilic carbon in the benzoyl chloride moiety can be attacked by nucleophiles, leading to the formation of various derivatives.

- Acylation Reactions: This compound can act as an acylating agent in the synthesis of amides and esters.

- Halogen Exchange: The bromine atom can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions .

Several methods have been developed for synthesizing 2-bromo-5-fluorobenzoyl chloride:

- From 2-Bromo-5-fluorobenzoic Acid: This method typically involves converting the carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

- Direct Halogenation: Starting from fluorobenzene, bromination can be performed under controlled conditions to introduce bromine at the desired position, followed by chlorination to yield the final product.

- Multi-step Synthesis: A more complex synthetic route may involve nitration, reduction, and subsequent halogenation steps to achieve high yields and purity .

2-Bromo-5-fluorobenzoyl chloride finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Proteomics Research: The compound is utilized in labeling studies due to its reactive nature, allowing for modifications in biomolecules .

- Material Science: It may be employed in developing new materials with specific properties due to its unique chemical structure.

Interaction studies involving 2-bromo-5-fluorobenzoyl chloride focus on its reactivity with nucleophiles and potential biological targets. Research indicates that compounds with similar structures often exhibit varied reactivities based on their substituents. Understanding these interactions is crucial for developing new derivatives with enhanced properties or activities.

Several compounds share structural similarities with 2-bromo-5-fluorobenzoyl chloride. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-fluorobenzoyl chloride | Bromine at position 2, fluorine at position 4 | Different substitution pattern affects reactivity |

| 4-Bromo-2-fluorobenzoyl chloride | Bromine at position 4, fluorine at position 2 | Similar but exhibits different biological activity |

| 3-Bromo-5-fluorobenzoyl chloride | Bromine at position 3, fluorine at position 5 | Altered electronic properties due to position change |

These compounds illustrate how variations in halogen positioning can lead to distinct chemical behaviors and potential applications.

The formation of 2-bromo-5-fluorobenzoyl chloride through thionyl chloride-mediated chlorination proceeds via a well-characterized mechanism involving distinct intermediate species [1] [2]. The initial step involves nucleophilic attack by the carbonyl oxygen of the corresponding carboxylic acid on the electrophilic sulfur center of thionyl chloride, forming a chlorosulfite ester intermediate [1] [3]. This intermediate represents a critical transformation wherein the hydroxyl group is converted to a superior leaving group through the formation of the chlorosulfite functionality.

The chlorosulfite ester intermediate exhibits enhanced electrophilicity at the carbonyl carbon due to the electron-withdrawing nature of the chlorosulfite group [2] [4]. Spectroscopic characterization of analogous chlorosulfite intermediates has been achieved through low-temperature nuclear magnetic resonance studies, revealing characteristic phosphorus-31 chemical shifts when phosphoryl chloride analogues are employed [5]. The chlorosulfite intermediate demonstrates remarkable instability, decomposing rapidly upon warming to generate the desired acyl chloride product.

The mechanistic pathway proceeds through a classic addition-elimination sequence following chlorosulfite formation [2] [6]. Chloride ion, generated during the initial chlorosulfite formation, acts as the nucleophile attacking the carbonyl carbon of the intermediate [1] [4]. This nucleophilic attack results in the formation of a tetrahedral intermediate, which has been directly observed in related systems using laser desorption ionization mass spectrometry [7]. The tetrahedral intermediate subsequently collapses through elimination of the chlorosulfite leaving group, which fragments to produce sulfur dioxide and chloride ion as byproducts [2] [6].

| Intermediate Species | Characteristic Feature | Stability | Detection Method |

|---|---|---|---|

| Chlorosulfite Ester | Enhanced electrophilicity | Highly unstable | Low-temperature NMR |

| Tetrahedral Intermediate | sp3 hybridized carbon | Transient | Mass spectrometry |

| Acyl Chloride Product | Restored carbonyl | Stable | Standard spectroscopy |

Role of Electron-Withdrawing Substituents in Transition-State Stabilization

The bromine and fluorine substituents in 2-bromo-5-fluorobenzoyl chloride exert profound effects on the energetics of nucleophilic acyl substitution reactions through their electron-withdrawing properties [8] [9]. Bromine, positioned at the 2-position relative to the carbonyl group, demonstrates significant electron-withdrawing capability through inductive effects, enhancing the electrophilicity of the carbonyl carbon [11]. The fluorine substituent at the 5-position provides additional electron withdrawal, creating a synergistic effect that substantially increases the reactivity toward nucleophilic attack.

Electron-withdrawing groups stabilize the transition state of nucleophilic acyl substitution through multiple mechanisms [8] [12]. The primary effect involves stabilization of the developing negative charge on the carbonyl oxygen during the addition step of the mechanism [9] [13]. This stabilization occurs through inductive withdrawal of electron density from the aromatic ring system, effectively distributing the negative charge over a larger molecular framework. The combined effect of bromine and fluorine substituents results in a lowered activation energy for the nucleophilic addition step.

Quantitative structure-activity relationship studies have demonstrated that electron-withdrawing substituents accelerate nucleophilic acyl substitution reactions by factors ranging from 10 to 1000-fold depending on the nature and position of the substituents [14]. The Hammond postulate provides theoretical justification for this acceleration, as electron-withdrawing groups stabilize the transition state more effectively than the ground state, resulting in reduced activation barriers [12]. Computational studies using density functional theory have confirmed that halogen substituents significantly stabilize both the tetrahedral intermediate and the transition states leading to its formation and decomposition.

The relative electron-withdrawing strength of the substituents follows the established trend: fluorine greater than chlorine greater than bromine, based on electronegativity considerations [11] [15]. However, the positioning of these substituents critically influences their effectiveness in transition-state stabilization [11]. The 2-position bromine substituent exerts maximum influence due to its proximity to the reaction center, while the 5-position fluorine provides additional stabilization through extended conjugative effects.

| Substituent | Electronegativity | Position | Relative Effect | Mechanism |

|---|---|---|---|---|

| Fluorine | 4.0 | 5-position | Strong | Inductive withdrawal |

| Bromine | 2.8 | 2-position | Moderate | Inductive withdrawal |

| Combined Effect | - | 2,5-positions | Synergistic | Enhanced stabilization |

Kinetic Studies of Halogen Migration During Multi-Step Syntheses

Kinetic investigations of halogen migration processes in aromatic systems have revealed complex mechanistic pathways that influence the overall reaction rates and product distributions [16]. Studies employing isotopically labeled substrates have demonstrated that halogen migration can occur through both intramolecular and intermolecular pathways, with the relative importance of each mechanism depending on reaction conditions and substrate structure [16]. The migration of bromine and fluorine substituents during multi-step synthetic sequences involving 2-bromo-5-fluorobenzoyl chloride derivatives exhibits distinct kinetic profiles.

Experimental investigations utilizing deuterium labeling have provided insights into the stereochemical consequences of halogen migration [16]. When deuterated analogues of halogenated aromatic compounds undergo copper-catalyzed transformations, the stereochemical outcome reveals whether migration occurs with retention, inversion, or loss of stereochemical information [16]. These studies have demonstrated that halogen migration often proceeds through stereoablative pathways, resulting in equal mixtures of stereoisomeric products.

Temperature-dependent kinetic studies have established activation parameters for halogen migration processes [16] [17]. The activation energies for bromine migration typically range from 15 to 25 kilocalories per mole, while fluorine migration exhibits higher barriers due to the strength of carbon-fluorine bonds [18]. Kinetic isotope effect measurements using deuterium-labeled substrates have revealed primary isotope effects ranging from 2 to 7, indicating substantial bond breaking in the rate-determining step [17].

The role of catalyst structure in controlling migration versus alternative reaction pathways has been systematically investigated [16]. Studies comparing phosphine ligands of varying steric bulk have demonstrated that bulky ligands favor migration pathways over direct functionalization reactions [16]. The electronic properties of the aromatic substrate also influence the kinetics, with electron-rich aromatics favoring migration while electron-poor systems tend toward direct substitution pathways.

| Migration Type | Substrate | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Temperature (°C) |

|---|---|---|---|---|

| Bromine (1,3) | Bromostyrene | 18.5 | 2.3 × 10⁻⁴ | 80 |

| Fluorine (1,3) | Fluorostyrene | 22.1 | 8.7 × 10⁻⁵ | 80 |

| Combined Migration | Difluorobromide | 20.3 | 1.5 × 10⁻⁴ | 80 |

The utilization of 2-bromo-5-fluorobenzoyl chloride as a precursor for fluorinated isoindolinone derivatives has emerged as a significant advancement in medicinal chemistry, particularly in the development of glucosylceramide synthase inhibitors for neurodegenerative disease treatment [1]. The strategic incorporation of fluorine atoms into the isoindolinone core structure through reactions involving this building block has demonstrated remarkable improvements in both potency and selectivity profiles.

Recent research has established that fluorination at specific positions within the isoindolinone scaffold significantly enhances biological activity [1]. The systematic introduction of fluorine substituents using 2-bromo-5-fluorobenzoyl chloride as a starting material has yielded compounds with substantially improved enzyme inhibition profiles. Fluorinated isoindolinone derivatives synthesized from this precursor demonstrate enzyme IC₅₀ values ranging from 8 to 25 nanomolar, representing significant improvements over non-fluorinated analogues [1].

The synthetic methodology typically involves the condensation of 2-bromo-5-fluorobenzoyl chloride with appropriately substituted benzylamine derivatives under controlled conditions [1]. The presence of both bromine and fluorine substituents provides complementary reactivity patterns, where the bromine atom serves as a handle for further cross-coupling reactions while the fluorine atom contributes to enhanced metabolic stability and improved pharmacokinetic properties [1].

Particularly noteworthy is the development of difluorinated isoindolinone derivatives, which exhibit exceptional potency with cellular IC₅₀ values as low as 0.9 μM [1]. These compounds demonstrate superior performance compared to single fluorine-containing analogues, highlighting the synergistic effects of multiple fluorine substitutions in optimizing biological activity [1]. The improved potency correlates with enhanced volume ligand efficiency, suggesting better prospects for achieving lower human dose projections [1].

The synthetic yields for these fluorinated isoindolinone derivatives consistently range from 78% to 94%, demonstrating the reliability and efficiency of synthetic routes employing 2-bromo-5-fluorobenzoyl chloride [1]. The high yields obtained validate the practical utility of this building block in large-scale pharmaceutical synthesis applications [1].

Cross-Coupling Reactions in Palladium-Catalyzed Carbonylation

The application of 2-bromo-5-fluorobenzoyl chloride in palladium-catalyzed carbonylation reactions represents a sophisticated approach to constructing complex carbonyl-containing pharmaceuticals [2] [3] [4]. The unique electronic properties conferred by the combined presence of bromine, fluorine, and acyl chloride functionalities make this compound particularly suitable for advanced cross-coupling methodologies.

Palladium-catalyzed carbonylation reactions involving 2-bromo-5-fluorobenzoyl chloride proceed through well-established mechanistic pathways involving oxidative addition, carbon monoxide insertion, and nucleophilic attack on the resulting acylpalladium complexes [2]. The reaction conditions typically require temperatures ranging from 100 to 120°C with carbon monoxide pressures of 1 to 3 atmospheres, yielding products in 75 to 88% yields [2] [4].

The electronic properties of the fluorine substituent significantly influence the reactivity profile of the compound in these transformations [2]. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and accelerating the formation of desired products [2]. Simultaneously, the presence of bromine provides an excellent leaving group for oxidative addition to palladium centers [2].

Mechanistic studies have revealed that the rate-limiting step in these carbonylation reactions is typically the oxidative addition of the aryl halide to the palladium center [2]. The presence of both electron-withdrawing substituents in 2-bromo-5-fluorobenzoyl chloride facilitates this process, resulting in enhanced reaction rates compared to less substituted analogues [2].

The versatility of these carbonylation reactions extends to the synthesis of various pharmaceutical intermediates, including Weinreb amides, benzamides, and methyl esters [4]. The ability to introduce diverse nucleophiles in the final step of the catalytic cycle provides access to libraries of structurally related compounds for systematic structure-activity relationship studies [4].

Recent developments in ligand design have further enhanced the efficiency of these transformations [4]. The use of Xantphos as a ligand in palladium-catalyzed carbonylation of aryl bromides has proven particularly effective, enabling reactions to proceed at atmospheric pressure while maintaining high yields [4]. This advancement significantly improves the practical applicability of carbonylation methodologies in pharmaceutical synthesis [4].

Synthesis of Bioactive Hydrazide and Amide Analogues

The synthesis of bioactive hydrazide and amide derivatives from 2-bromo-5-fluorobenzoyl chloride has yielded numerous compounds with significant pharmaceutical potential, particularly in antimicrobial and anticancer applications [6] [7]. The strategic placement of fluorine and bromine substituents creates optimal electronic environments for enhanced biological activity while providing synthetic handles for further structural modifications.

Hydrazide derivatives synthesized from 2-bromo-5-fluorobenzoyl chloride demonstrate exceptional antimicrobial activity across multiple pathogen classes [6]. These compounds exhibit minimum inhibitory concentrations ranging from 0.5 to 8 μg/mL against various fungal strains, including Candida albicans and Cryptococcus neoformans [6]. The incorporation of fluorine atoms at specific positions significantly enhances antifungal properties, with structure-activity relationship studies confirming that electron-withdrawing groups improve biological efficacy [6].

The mechanism of action for these hydrazide derivatives involves multiple pathways, including disruption of cellular membranes, inhibition of essential enzyme systems, and interference with nucleic acid synthesis [6]. The fluorine substituent contributes to enhanced cellular uptake through increased lipophilicity while maintaining selectivity for pathogenic organisms over mammalian cells [6].

Metal complexes of hydrazide-hydrazone derivatives have shown particular promise as anticancer agents [6]. Copper complexes derived from fluorinated benzohydrazides demonstrate IC₅₀ values in the 3 to 5 μM range against various cancer cell lines, including HEPG2 and HCT-116 [6]. These compounds induce apoptosis through mitochondrial-mediated pathways while exhibiting reduced toxicity toward normal cells [6].

The synthesis of fluorinated amide analogues from 2-bromo-5-fluorobenzoyl chloride has yielded compounds with anti-inflammatory properties [8]. These derivatives show IC₅₀ values ranging from 5.47 to 7.47 μM in various cell-based assays, demonstrating their potential as therapeutic agents for inflammatory conditions [8]. The presence of multiple halogen substituents enhances both potency and selectivity profiles compared to non-halogenated analogues [8].

Structure-activity relationship studies consistently demonstrate that the cytotoxicity of halogenated derivatives follows the order F > Cl > Br, highlighting the unique contributions of fluorine substitution to biological activity [6]. This trend emphasizes the importance of 2-bromo-5-fluorobenzoyl chloride as a building block for accessing optimally substituted pharmaceutical compounds [6].

The synthetic methodologies for preparing these bioactive derivatives typically involve straightforward acylation reactions under mild conditions, with yields consistently exceeding 70% [7]. The reliability and efficiency of these synthetic approaches, combined with the exceptional biological activities of the resulting compounds, establish 2-bromo-5-fluorobenzoyl chloride as an invaluable resource in pharmaceutical chemistry [7].